molecular formula C21H19N3O2 B5347872 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile

2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile

Cat. No. B5347872
M. Wt: 345.4 g/mol
InChI Key: GRIFWMUKQCSFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile, also known as MMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMN is a member of the nicotinonitrile family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to exhibit anti-viral activity against the influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. In addition, this compound has been found to be relatively safe and well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various biological pathways. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of various inflammatory diseases, cancer, and viral infections, and further research is needed to explore these potential therapeutic applications.

Synthesis Methods

2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-6-methoxy-naphthalene with morpholine in the presence of a palladium catalyst to form 2-(6-methoxy-2-naphthyl)morpholine. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)morpholine with 2-chloronicotinonitrile in the presence of a base to form this compound.

Scientific Research Applications

2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to exhibit anti-viral activity against the influenza virus and herpes simplex virus.

properties

IUPAC Name

2-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-25-19-7-6-15-11-17(5-4-16(15)12-19)20-14-24(9-10-26-20)21-18(13-22)3-2-8-23-21/h2-8,11-12,20H,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIFWMUKQCSFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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